N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, also known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DMAT is a thiazole-based compound that has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In
Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activity : Compounds similar to N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their potential antitumor activities. A study found that certain derivatives exhibited considerable anticancer activity against various cancer cell lines, highlighting the potential for these compounds in cancer therapy L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015.
Anti-Inflammatory and Analgesic Agents : Novel derivatives have been synthesized from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest the utility of these compounds in the development of new therapeutic agents for inflammation and pain A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020.
Antioxidant and Anti-inflammatory Properties : A series of novel derivatives has shown promising antioxidant and anti-inflammatory activities, indicating their potential as therapeutic agents for conditions involving oxidative stress and inflammation Satish Koppireddi et al., 2013.
Synthesis and Characterization
Optoelectronic Properties : The synthesis of thiazole-based polythiophenes, which include similar molecular structures, reveals insights into their optoelectronic properties. This research contributes to the development of materials for electronic and photonic applications P. Camurlu & N. Guven, 2015.
Antiviral and Anticancer Activities : The synthesis of 2-pyrazoline-substituted 4-thiazolidinones, related to the chemical structure , has demonstrated selective inhibition of leukemia cell lines and high activity against specific virus strains. These results underscore the potential of such compounds in antiviral and anticancer drug development D. Havrylyuk et al., 2013.
Future Directions
The future directions for research on “N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-11-15(25-2)8-9-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHJXWWBLQMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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